C14H11ClN6O2
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Overview
Description
The compound with the molecular formula C14H11ClN6O2 is a chemical entity that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorine atom, multiple nitrogen atoms, and an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H11ClN6O2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of an aromatic amine with a chlorinated compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
C14H11ClN6O2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one atom or group in the compound is replaced by another atom or group, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds. Substitution reactions typically result in the formation of halogenated derivatives.
Scientific Research Applications
C14H11ClN6O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C14H11ClN6O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
C14H11ClN6O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with aromatic rings and multiple nitrogen atoms, such as certain heterocyclic compounds.
Uniqueness: The presence of a chlorine atom and the specific arrangement of atoms in give it unique chemical and biological properties that distinguish it from other compounds.
Biological Activity
C14H11ClN6O2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: this compound
Molecular Weight: 304.73 g/mol
Structural Characteristics: The compound features a chlorinated aromatic ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.72 mg/mL |
Staphylococcus aureus | 6.63 mg/mL |
Salmonella spp. | 5.00 mg/mL |
These results suggest that this compound could be a promising candidate for the development of new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .
2. Anti-Inflammatory Activity
This compound has been subjected to in vivo studies to assess its anti-inflammatory effects. One study reported that the compound significantly inhibited carrageenan-induced paw edema in rats, demonstrating an anti-inflammatory efficacy of up to 94.69% at specific time intervals.
Time (h) | Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
This suggests that the compound may modulate inflammatory pathways effectively, making it a candidate for further research into anti-inflammatory therapies .
3. Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound has also been investigated in various cancer cell lines. Preliminary studies indicate that the compound exhibits selective cytotoxicity against specific cancer types, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.0 |
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 18.0 |
These findings highlight the potential of this compound as a lead compound for developing anticancer agents .
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound, focusing on their mechanisms of action and therapeutic potential:
-
Case Study: Antimicrobial Efficacy
A study conducted on a series of chlorinated benzenesulfonamides demonstrated that structural modifications similar to those found in this compound enhance antimicrobial activity against resistant bacterial strains. -
Case Study: Anti-Inflammatory Mechanisms
Research involving the administration of this compound in animal models revealed significant reductions in pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.
Properties
Molecular Formula |
C14H11ClN6O2 |
---|---|
Molecular Weight |
330.73 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11ClN6O2/c15-10-4-2-1-3-9(10)11-5-6-13(23)21(20-11)7-12(22)18-14-16-8-17-19-14/h1-6,8H,7H2,(H2,16,17,18,19,22) |
InChI Key |
VKQKFULXJOQZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3)Cl |
Origin of Product |
United States |
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